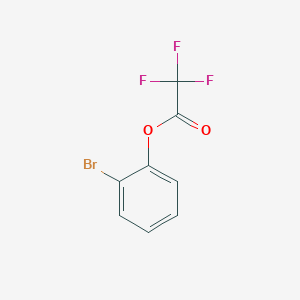

2-Bromophenyl trifluoroacetate

Description

Significance of Trifluoroacetyl Groups in Contemporary Synthetic Design

The trifluoroacetyl group (TFA), derived from trifluoroacetic acid (TFA), is a versatile entity in organic chemistry. wikipedia.org TFA is a strong acid, and its derivatives, particularly trifluoroacetate (B77799) esters and amides, serve multiple roles in synthetic strategies. wikipedia.orgorgsyn.org

One of the most prominent applications of the trifluoroacetyl group is as a protecting group for amines and alcohols. researchgate.netbath.ac.uk For instance, it has been successfully employed to protect the guanidine (B92328) functionality in amino acids during peptide synthesis. researchgate.netnih.gov This protection is crucial to prevent undesirable side reactions and to allow for the selective modification of other parts of the molecule. researchgate.net The trifluoroacetyl group is valued for its stability under certain conditions and its susceptibility to cleavage under specific, often mild, basic conditions, which allows for its removal without disturbing other sensitive parts of the molecule. researchgate.netorganic-chemistry.org This "orthogonal" protection strategy is fundamental in multi-step syntheses of complex molecules like peptides and energetic compounds. researchgate.netbath.ac.ukresearchgate.net

Beyond its role as a protecting group, the trifluoroacetyl moiety can be a precursor to other valuable functional groups. Trifluoroacetic acid itself is a starting material for synthesizing compounds like trifluoroacetic anhydride (B1165640) and 2,2,2-trifluoroethanol. wikipedia.org Trifluoroacetate esters can be formed from the reaction of alcohols and phenols with powerful trifluoroacetylating agents. orgsyn.org The development of methods for the synthesis of α-trifluoromethyl esters highlights the importance of incorporating the trifluoromethyl group, which can significantly alter a molecule's biological and chemical properties. organic-chemistry.org

Overview of Brominated Phenyl Moieties in Targeted Chemical Transformations

Brominated phenyl moieties are key building blocks in organic synthesis, primarily serving as electrophilic partners in a variety of cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. The presence of a bromine atom on a phenyl ring provides a reactive handle that can be selectively targeted by transition metal catalysts, most notably those based on palladium. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a preeminent example, involving the reaction of an aryl halide, such as a brominated phenyl compound, with an organoboron reagent like a boronic acid or ester. organic-chemistry.orgyoutube.com This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. google.comrsc.org The reaction generally proceeds with high yields and tolerates a wide range of functional groups. researchgate.netyoutube.com The relative reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle typically follows the order I > Br >> Cl.

Another cornerstone transformation is the Heck reaction, which couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction is a versatile method for creating new C-C bonds and is noted for its excellent stereoselectivity. organic-chemistry.org Like the Suzuki coupling, the Heck reaction has been extensively developed, with a broad scope of substrates now amenable to the transformation. organic-chemistry.orgmdpi.com

The utility of brominated phenyl compounds extends to their use in preparing other important intermediates. For example, 2-bromobiphenyl (B48390) is a precursor for synthesizing complex spirobifluorene and phenanthrene (B1679779) derivatives. chemicalbook.com The selective functionalization of brominated compounds allows for the construction of complex molecular architectures through sequential cross-coupling strategies. acs.org

| Reaction | Coupling Partners | Catalyst System (Typical) | Product |

| Suzuki-Miyaura Coupling | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl |

| Heck Reaction | Aryl Bromide + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Stille Coupling | Aryl Bromide + Organostannane | Palladium Catalyst | Biaryl/Vinylarene |

| Sonogashira Coupling | Aryl Bromide + Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Arylalkyne |

Contextualization of 2-Bromophenyl Trifluoroacetate within Modern Organic Synthesis Paradigms

The compound this compound integrates two distinct and highly useful functional groups onto a single aromatic ring: the bromo substituent and the trifluoroacetate ester. This bifunctional nature makes it a potentially valuable substrate for complex and sequential synthetic strategies.

The bromine atom at the 2-position serves as a classical site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, enabling the formation of a C-C bond at that position. organic-chemistry.org The trifluoroacetate group, on the other hand, is an ester of a strong acid and can function as a leaving group in its own right under different catalytic conditions. Phenolic derivatives, such as triflates (trifluoromethanesulfonates), which are electronically similar to trifluoroacetates, are well-established partners in cross-coupling reactions. nih.govresearchgate.net

This dual reactivity allows for the possibility of sequential cross-coupling. For instance, the greater reactivity of the C-Br bond compared to the C-O bond of the ester under many standard palladium-catalyzed conditions would allow for a selective reaction at the bromine position first. researchgate.net Subsequently, by changing the catalyst system or reaction conditions, a second cross-coupling could be performed at the position of the trifluoroacetate group. The development of catalyst systems that can selectively cleave C-O bonds in phenol (B47542) derivatives like esters and carbamates is an active area of research. nih.gov This orthogonal reactivity is highly desirable in synthesis as it minimizes the need for additional protection and deprotection steps, leading to more efficient and atom-economical routes to complex target molecules. nih.gov

The synthesis of this compound itself would typically involve the reaction of 2-bromophenol (B46759) with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride. orgsyn.org The properties of the final compound are dictated by its constituent parts: the reactive bromo-substituted ring and the electron-withdrawing trifluoroacetate group.

| Property | Value |

| Chemical Formula | C₈H₄BrF₃O₂ |

| IUPAC Name | 2-bromophenyl 2,2,2-trifluoroacetate |

| Molecular Weight | 269.02 g/mol |

| Key Functional Groups | Phenyl bromide, Trifluoroacetate ester |

| Primary Synthetic Utility | Substrate for cross-coupling reactions (e.g., Suzuki, Heck) |

| Potential Applications | Building block for sequential synthesis, precursor to biaryls and other complex molecules |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4-6(5)14-7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAUYDPZUJOURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromophenyl Trifluoroacetate and Relevant Transformations

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of 2-bromophenyl trifluoroacetate (B77799) is characterized by several key transformation pathways, including nucleophilic substitution, reduction, oxidation, decarboxylation, and C-H activation. Understanding the mechanisms behind these reactions is crucial for its application in organic synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-bromophenyl trifluoroacetate are fundamental to its chemistry. In these reactions, a nucleophile, which is a chemical species rich in electrons, attacks the electrophilic carbon atom of the trifluoroacetate group, leading to the displacement of the trifluoroacetate leaving group. gacariyalur.ac.inmasterorganicchemistry.com The general mechanism for nucleophilic substitution involves the attack of a nucleophile on the carbon atom bonded to the halogen, resulting in the cleavage of the carbon-halogen bond and the formation of a new bond between the carbon and the nucleophile. ibchem.comveerashaivacollege.org

The efficiency of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate. lasalle.edu For instance, strong nucleophiles and polar aprotic solvents generally favor a bimolecular nucleophilic substitution (SN2) mechanism. lasalle.educhemistrysteps.com This mechanism is a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. veerashaivacollege.orglasalle.edu The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. gacariyalur.ac.inchemistrysteps.com

Conversely, a unimolecular (SN1) mechanism may occur, particularly with tertiary substrates or in the presence of polar protic solvents. This two-step process involves the initial slow ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.ukpdx.edu The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide. veerashaivacollege.org

A study on the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involved a nucleophilic substitution reaction as one of the key steps. researchgate.net

Table 1: Factors Influencing Nucleophilic Substitution Reactions

| Factor | Influence on Reaction |

|---|---|

| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate. lasalle.edu |

| Substrate Structure | Steric hindrance around the reaction center can slow down SN2 reactions. lasalle.edupdx.edu |

| Leaving Group Ability | A good leaving group (a stable, weakly basic species) is essential for the reaction to proceed. gacariyalur.ac.inpdx.edu |

| Solvent Polarity | Polar aprotic solvents favor SN2 reactions, while polar protic solvents can facilitate SN1 reactions. lasalle.educhemistrysteps.com |

Reduction Pathways to Corresponding Amines

The reduction of aryl halides like this compound can be a pathway to synthesize corresponding amines. Generally, the reduction of nitriles, which can be formed from the reaction of haloalkanes with cyanide ions, yields amines. ibchem.com This two-step process involves first a nucleophilic substitution to introduce the nitrile group, followed by reduction.

Electrochemical methods can also be employed for the reduction of aryl halides. researchgate.net These methods can proceed through a direct reduction mechanism or a mediator-assisted reductive cyclization. researchgate.net Another approach involves the use of pyridine (B92270) N-oxide to activate carboxylate esters for single-electron reduction, which can lead to decarboxylative fragmentation and subsequent reactions. researchgate.net

Oxidation Processes Under Specific Conditions

The oxidation of compounds containing a trifluoroacetate group can be influenced by the reaction conditions. For instance, the oxidation of some benzenoid compounds with lead tetra-acetate in trifluoroacetic acid can yield aryl trifluoroacetates. rsc.org The mechanism can involve either electrophilic plumbylation followed by heterolysis to form an aryl cation, or an electron-transfer process from the aromatic compound to the lead(IV) center. rsc.org

In the context of trifluoromethyl sulfides, trifluoroacetic acid can act as an activating solvent, enhancing the electrophilic character of the oxidant and promoting the formation of sulfoxides. researchgate.net Photocatalysis offers another avenue for oxidation. For example, the oxidation of trifluoroacetic acid by a photo-generated hole on a TiO₂ surface can lead to decarboxylation and the formation of a trifluoromethyl radical. researchgate.net

Decarboxylation Mechanisms

Decarboxylation of trifluoroacetates is a key step in many synthetic transformations, as it generates trifluoromethyl radicals (•CF₃). researchgate.netchemrxiv.org This process is often challenging due to the high oxidation potential of trifluoroacetate. researchgate.netchemrxiv.org

Several strategies have been developed to facilitate this reaction:

The general mechanism for photocatalytic decarboxylation often involves the generation of a trifluoroacetate radical, which then rapidly extrudes carbon dioxide to form the trifluoromethyl radical. researchgate.netchemrxiv.orgresearchgate.net

C-H Activation and Regioselective Functionalization

Palladium-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of aromatic compounds. acs.orgacs.org In the context of substrates similar to this compound, such as 2-bromophenols, palladium catalysis can be used for various transformations. nih.govnih.gov

The mechanism often involves the formation of a palladacycle intermediate. acs.orgacs.org For instance, in the arylation of 9(10H)-acridinone, the reaction is proposed to begin with the coordination of the substrate to a Pd(II) species, followed by C-H bond activation to form a palladacycle. acs.org This intermediate can then undergo transmetalation with an arylboronic acid and subsequent reductive elimination to yield the arylated product. acs.org The presence of a trifluoroacetate (TFA) counterion can be crucial for the cyclopalladation step. acs.org

The regioselectivity of these reactions can be controlled by directing groups on the substrate. nsf.govrsc.org For example, in the chlorination of phenols, a Lewis basic selenoether catalyst can direct the substitution to the ortho position. nsf.gov Similarly, the functionalization of 2-chloropyridines can be directed to the 4 and 5 positions. mdpi.com

Table 2: Key Steps in a Generic Palladium-Catalyzed C-H Arylation Cycle

| Step | Description |

|---|---|

| Coordination | The palladium catalyst coordinates to the aromatic substrate. acs.org |

| C-H Activation | The palladium catalyst cleaves a C-H bond to form a palladacycle intermediate. acs.orgacs.org |

| Transmetalation | The palladacycle reacts with a coupling partner (e.g., an organoboron compound), transferring the organic group to the palladium center. acs.orgoup.com |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the active palladium catalyst. acs.orgoup.com |

The cross-coupling of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes, can produce trifluoromethyl ketones. oup.comresearchgate.net The proposed catalytic cycle involves the oxidative addition of the aryl trifluoroacetate to a Pd(0) complex, forming an acyl(aryloxo)palladium intermediate. oup.comoup.com

Intramolecular Reductive Coupling Inducement

Intramolecular reductive coupling reactions offer a pathway to construct cyclic structures. Metal-catalyzed reductive couplings of aryl halides with carbonyl-type compounds have seen significant development. nih.gov Nickel-catalyzed reductive dimerization of alkyl halides and pseudohalides has also been reported as a general method. wisc.edu

While direct examples of intramolecular reductive coupling of this compound were not found in the provided search results, the principles of such reactions can be inferred. These reactions typically involve the formation of an organometallic intermediate from the aryl halide portion of the molecule, which then undergoes a coupling reaction. Palladium-catalyzed intramolecular C-H arylation from aryl chlorides is a known process. nih.gov Similarly, palladium-catalyzed cross-coupling reactions have been reported for various aryl halides and triflates. acs.org

Charge Transfer Phenomena and Electronic Interactions

The electronic architecture of this compound is characterized by significant intramolecular interactions stemming from its distinct substituents. The phenyl ring acts as a π-system, while the bromine atom and the trifluoroacetate group function as strong electron-withdrawing groups. This arrangement establishes a donor-acceptor framework within the molecule, which can lead to notable charge transfer (CT) phenomena. researchgate.netscirp.org The trifluoroacetate group, in particular, exerts a powerful long-range electron-withdrawing effect due to the high electronegativity of the fluorine atoms. dur.ac.uk

These electronic interactions influence the molecule's conformation and reactivity. The bromophenyl group can participate in π-π stacking interactions in condensed phases or with other aromatic systems. Photoexcitation of such donor-acceptor molecules can lead to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netscirp.org In a TICT state, the donor and acceptor moieties twist relative to each other, leading to a highly polar excited state that can deactivate through red-shifted fluorescence or non-radiative pathways. researchgate.net The nature of the electron orbitals within the complex system is crucial for determining the direction and efficiency of charge transfer between subsystems. mdpi.com The study of CT effects is essential for understanding phenomena in materials science, including photovoltaics and photocatalysis. mdpi.com

Analysis of Radical Processes in Trifluoromethylation and Oxidative Couplings

The this compound molecule possesses reactive sites amenable to radical processes, particularly in trifluoromethylation and oxidative coupling reactions. The carbon-bromine bond can be homolytically cleaved to generate an aryl radical, which can then participate in various coupling reactions.

Trifluoromethylation: Trifluoroacetates are recognized as accessible and abundant sources for generating trifluoromethyl (CF₃) radicals. researchgate.net The generation of a CF₃ radical from a trifluoroacetate source typically requires decarboxylation, a process that can be initiated under photoredox catalysis conditions. researchgate.net In copper-catalyzed trifluoromethylation reactions, a common mechanism involves the in-situ generation of the CF₃ radical from a precursor like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). beilstein-journals.orgnih.gov A proposed mechanism suggests that the CF₃ radical is first generated and then reacts with a Cu(I) species to form a Cu(II)CF₃ complex. beilstein-journals.org Concurrently, a single electron transfer can generate an aryl radical from a precursor like a diazonium salt. beilstein-journals.org The aryl radical then reacts with the Cu(II)CF₃ complex to yield the desired trifluoromethylated arene. beilstein-journals.org Given its structure, this compound could potentially serve as a precursor to the 2-(trifluoroacetoxy)phenyl radical in related transformations.

Oxidative Couplings: Oxidative coupling reactions provide a powerful method for C-C and C-heteroatom bond formation. In palladium-catalyzed oxidative Heck reactions, arylboronic acids can couple with alkenes. rsc.org For instance, the reaction of 2-(2-bromophenyl)pyridine (B174913) can undergo oxidative coupling reactions catalyzed by Pd(OAc)₂. scispace.com These reactions often proceed through mechanisms involving the cross-over of ligands on adjacent palladium centers prior to C-C bond formation. scispace.com The trifluoroacetate (TFA) ligand itself is utilized in palladium catalysis, such as in Pd(TFA)₂/dmphen systems for branched-selective aerobic oxidative Heck couplings. rsc.org Furthermore, oxidative cross-coupling of two different phenols has been achieved using oxidants like K₂S₂O₈ in trifluoroacetic acid, demonstrating the formation of C-C bonds between aromatic rings under oxidative conditions. acs.org

Hydrolysis and Protecting Group Removal Studies

The trifluoroacetate group in this compound functions as an ester of trifluoroacetic acid, making it susceptible to hydrolysis. This reaction is of significant interest in the context of protecting group chemistry, where the trifluoroacetyl group is used to mask hydroxyl functionalities.

The hydrolysis of esters can proceed via acid-catalyzed, base-catalyzed, or neutral mechanisms. epa.gov For phenyl trifluoroacetate derivatives, hydrolysis is often studied to understand the role of the leaving group and the catalytic effect of water. mdpi.com Studies on p-nitrophenyl trifluoroacetate, a structurally related compound, show that hydrolysis can be catalyzed by water networks, proceeding through a two-step addition-cleavage mechanism to form a tetrahedral intermediate. mdpi.com The efficiency of the leaving group, which is related to the pKa of its conjugate acid, is a key factor in the reaction rate. mdpi.com

In synthetic organic chemistry, the trifluoroacetyl group is valued for its specific cleavage conditions. Unlike many other protecting groups, it is readily removed under mild basic conditions. researchgate.net This chemical orthogonality is crucial in complex multi-step syntheses, such as peptide synthesis, where different protecting groups must be removed selectively without affecting others. masterorganicchemistry.comresearchgate.net For example, while a Boc group is removed with strong acid (like trifluoroacetic acid, TFA), and a Cbz group is cleaved by hydrogenation, a trifluoroacetyl group can be hydrolyzed under mild basic conditions, allowing for precise, site-specific deprotection. researchgate.netmasterorganicchemistry.com

Computational and Theoretical Studies of Reactivity and Electronic Structure

Density Functional Theory (DFT) for Ground State Geometries and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized ground state geometries, bond lengths, and bond angles with high accuracy. researchgate.netresearchgate.net For molecules containing heavy atoms like bromine, appropriate basis sets such as LanL2dz are used. researchgate.net

DFT is extensively used to explore reaction mechanisms and energetics. For instance, computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate have used DFT to calculate the potential energy surfaces for reactions involving a varying number of water molecules, elucidating the catalytic role of water clusters and identifying transition states. mdpi.com Similarly, DFT has been applied to study the mechanism of ring-closure reactions, C-H activation, and intramolecular C-N couplings in related bromophenyl compounds. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, DFT provides invaluable insights into reaction feasibility and pathways. Furthermore, DFT can be used to compute various molecular properties, including thermodynamic functions and bond dissociation energies, which help in predicting stability and potential degradation pathways. researchgate.net

| Molecular System/Process sort | DFT Functional/Basis Set sort | Investigated Properties sort | Reference sort |

|---|---|---|---|

| (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | B3LYP/6-31G+(d,p)/Lanl2dz(f) | Optimized geometry, vibrational frequencies, NMR shifts, bond dissociation energy | researchgate.net |

| Hydrolysis of p-nitrophenyl trifluoroacetate | B3LYP-D3/6-311++G(d,p) | Potential energy surface, reaction enthalpy, transition state geometry | mdpi.com |

| Peptoid derivatives | B3LYP/6-311G(d,p) | Optimized geometry, spectral values, NBO analysis, global reactivity descriptors | mdpi.com |

| Fused pyrazole-phenanthridine dyes + TFA | B3LYP/6-31+G* | Optimized geometry in solvent, electronic structure of protonated species | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules. science.govrespectprogram.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to absorption intensity. mdpi.com For this compound, TD-DFT calculations could predict its electronic absorption spectrum and provide insight into the nature of its electronic transitions. academie-sciences.fr

TD-DFT is particularly valuable for analyzing charge transfer excitations. mdpi.com The methodology can characterize the orbitals involved in a given electronic transition, revealing whether it corresponds to a local excitation within the phenyl ring or an intramolecular charge transfer (ICT) between the phenyl ring and the electron-withdrawing substituents. mdpi.comrsc.org In systems with potential for TICT states, TD-DFT can be used to model the potential energy surfaces of the excited states and explore the geometric distortions that occur upon excitation. academie-sciences.fr While standard TD-DFT can sometimes struggle with pure charge-transfer states, it remains a vital tool for gaining qualitative insights. benasque.org The choice of functional, including range-separated hybrids like CAM-B3LYP, can improve the accuracy of calculations for systems with significant charge transfer character. respectprogram.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Product Confirmation

Frontier Molecular Orbital (FMO) analysis is a key theoretical tool derived from DFT calculations used to predict the reactivity and stability of molecules. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A small HOMO-LUMO gap generally implies higher reactivity and lower stability. mdpi.com

For this compound, FMO analysis can predict its behavior in various reactions. In a molecule with donor-acceptor characteristics, the spatial distribution of the HOMO and LUMO can reveal the nature of the primary electronic transition. mdpi.com For example, if the HOMO is localized on the phenyl ring and the LUMO on the trifluoroacetate group, it would indicate a π → π* transition with significant intramolecular charge transfer character upon excitation. mdpi.com In the context of cycloaddition reactions, the relative energies of the FMOs of the reacting partners determine whether the reaction is controlled by the HOMO(diene)-LUMO(dienophile) interaction or vice versa, thus predicting the reaction's feasibility and regioselectivity. researchgate.net

| Compound sort | HOMO (eV) sort | LUMO (eV) sort | Energy Gap (eV) sort | Computational Method sort | Reference sort |

|---|---|---|---|---|---|

| Quinoxaline derivative (Q1) | -5.64 | -2.91 | 2.73 | B3LYP/6-31G(d) | mdpi.com |

| Peptoid 5c | -6.49 | -1.41 | 5.08 | B3LYP/6-311G(d,p) | mdpi.com |

| Pb2+ Sensor Ligand | -6.014 | -2.363 | 3.651 | B3LYP/6-311g+(d,p) | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de This mapping provides valuable insights into the reactive behavior of a molecule by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.netnih.gov

For a molecule like this compound, an MEP map would highlight the electrophilic and nucleophilic sites, predicting its reactivity in various chemical transformations. The trifluoroacetate group, with its highly electronegative fluorine atoms, would create a significant electron-withdrawing effect, rendering the carbonyl carbon and the adjacent phenyl ring electron-deficient. This would be visualized as a blue or greenish-blue region on the MEP map. Conversely, the oxygen atoms of the trifluoroacetate group and the bromine atom would exhibit regions of higher electron density, appearing as yellow or red, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors. researchgate.netresearchgate.net

The MEP analysis can be instrumental in understanding the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, the electron-poor regions on the phenyl ring would be the most likely sites for nucleophilic attack. Similarly, in interactions with transition metals, the electron-rich oxygen and bromine atoms could act as coordination sites. The MEP map provides a qualitative but powerful prediction of how the molecule will interact with other reactants, solvents, and catalysts. uni-muenchen.dersc.org

Solvation Models and Analysis of Solvent Effects on Reaction Outcomes

Solvation models are crucial for understanding and predicting how the solvent environment influences the rates and outcomes of chemical reactions. muni.czpitt.edu These models can be broadly categorized into explicit and implicit (continuum) models. muni.cz Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. muni.cz Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to account for bulk solvent effects. muni.czgaussian.com

The choice of solvent can dramatically affect the reactivity of this compound. For instance, in nucleophilic substitution reactions, polar aprotic solvents would be expected to solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Conversely, polar protic solvents can form hydrogen bonds with the nucleophile, decreasing its reactivity.

Computational studies employing solvation models can elucidate these effects. By performing calculations in different simulated solvent environments, researchers can predict how the reaction pathway and transition state energies are altered. For example, a study might compare the reaction profile in a non-polar solvent like toluene (B28343) versus a polar solvent like dimethylformamide (DMF). These models can help to rationalize experimentally observed solvent effects or to predict the optimal solvent for a desired transformation. nih.govrsc.org The interaction between the solute and solvent, as well as solvent-solvent interactions, can be modeled to understand phenomena like preferential solvation, where the composition of the solvent shell immediately surrounding the solute differs from the bulk solvent. rsc.org

Investigation of Electrostatic and Non-Covalent Interactions Governing Reactivity

Electrostatic and non-covalent interactions play a pivotal role in dictating the course and selectivity of chemical reactions. encyclopedia.pub These interactions, which include hydrogen bonds, halogen bonds, dipole-dipole interactions, and van der Waals forces, are generally weaker than covalent bonds but collectively can have a significant impact on molecular conformation and reactivity. encyclopedia.pubcolostate.edulibretexts.org

In the context of this compound, the bromine atom can participate in halogen bonding, acting as an electrophilic "σ-hole" donor. This interaction can be crucial in directing the approach of a nucleophile or in the binding of the substrate to a catalyst. The trifluoroacetate group, with its highly polarized C-F and C=O bonds, will engage in strong dipole-dipole interactions with polar molecules. The oxygen atoms of the trifluoroacetate can also act as hydrogen bond acceptors.

Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) plot calculations are computational tools used to identify and characterize these weak interactions. nih.gov AIM theory defines bond critical points that reveal the presence of interactions, while NCI plots visualize the regions of non-covalent interactions and classify them as attractive or repulsive. nih.gov These analyses can provide a detailed picture of the intermolecular forces at play in the transition state of a reaction, helping to explain observed stereoselectivity or regioselectivity. For example, in a catalytic cycle, subtle non-covalent interactions between the substrate and the ligands on the metal center can be the determining factor for the reaction's outcome.

Mechanistic Insights from Transition Metal Catalysis (e.g., Ullmann, Palladium-Mediated C-H Activation)

Transition metal catalysis provides powerful tools for the transformation of aryl halides like this compound. frontiersin.orgresearchgate.net Mechanistic investigations into these reactions are essential for optimizing reaction conditions and expanding their scope. researchgate.netnih.gov

Ullmann Reaction:

The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryls. organic-chemistry.org The mechanism is still a subject of investigation, but it is generally accepted to involve organocopper intermediates. organic-chemistry.orgjk-sci.com For this compound, the reaction would likely proceed through the oxidative addition of the C-Br bond to a Cu(I) species. researchgate.netacs.org This would be followed by a second oxidative addition or a transmetalation-like step and subsequent reductive elimination to form the new C-C bond. organic-chemistry.orgjk-sci.com The trifluoroacetate group, being a strong electron-withdrawing group, would likely influence the rate of the oxidative addition step. Mechanistic studies might involve the isolation and characterization of copper intermediates or the use of kinetic experiments to probe the rate-determining step. researchgate.net

Palladium-Mediated C-H Activation:

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds. acs.orgnih.gov The trifluoroacetate group in this compound could potentially act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. The mechanism would likely involve the coordination of the palladium catalyst to the trifluoroacetate group, followed by the cleavage of a C-H bond to form a palladacycle intermediate. ntu.edu.sgacs.org This intermediate could then react with a coupling partner, such as an alkene or another aryl group, followed by reductive elimination to yield the functionalized product and regenerate the palladium catalyst. acs.orgnih.gov The presence of the bromine atom offers a competing reactive site for traditional cross-coupling reactions, and mechanistic studies would be crucial to understand the factors that control the selectivity between C-H activation and C-Br bond cleavage. beilstein-journals.org

Interactive Data Table: Relevant Transformations

| Transformation | Catalyst/Reagent | Key Mechanistic Steps | Potential Product Type |

| Ullmann Coupling | Copper (Cu) | Oxidative addition, Reductive elimination | Biaryl |

| C-H Activation | Palladium (Pd) | C-H activation, Palladacycle formation, Reductive elimination | Functionalized arene |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Vibrational Spectroscopy (FT-IR) for Specific Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com For 2-Bromophenyl trifluoroacetate (B77799), the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the trifluoroacetate group is particularly prominent. The carbonyl (C=O) stretching vibration of the ester is expected at a high wavenumber, typically above 1750 cm⁻¹, due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. In related trifluoroacetate-protein and peptide complexes, this band appears as a strong, sharp peak. researchgate.netresearchgate.net Furthermore, the CF₃ group itself gives rise to very strong and characteristic absorption bands corresponding to C-F stretching vibrations, typically found in the 1300–1100 cm⁻¹ region. umich.edu

The aromatic portion of the molecule also produces distinct signals. Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ range. The ortho-disubstituted benzene (B151609) ring will show C=C stretching vibrations within the 1600–1450 cm⁻¹ region. The out-of-plane C-H bending for an ortho-disubstituted pattern typically appears around 770–735 cm⁻¹. nist.gov The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹.

Beyond simple functional group identification, FT-IR spectroscopy can be employed for conformational analysis. acs.org While specific conformational studies on 2-Bromophenyl trifluoroacetate are not extensively documented, research on analogous molecules like trifluoroacetyl triflate shows that different rotational isomers (rotamers), such as syn and anti-conformers, can be identified and quantified using matrix isolation FT-IR spectroscopy. mdpi.comresearchgate.netunlp.edu.ar This technique, which involves isolating molecules in an inert gas matrix at low temperatures, sharpens spectral bands and allows for the distinction between conformers that would otherwise be averaged out in gas or liquid phase measurements. mdpi.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C=O Stretch | Trifluoroacetate Ester | >1750 (likely ~1800) | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-F Stretch | Trifluoromethyl (CF₃) | 1300 - 1100 | Very Strong, Multiple Bands |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic | 770 - 735 | Strong |

| C-Br Stretch | Aryl Halide | <700 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. uobasrah.edu.iq

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aromatic ring are of primary interest. Due to the ortho-substitution pattern, the four aromatic protons are chemically non-equivalent and are expected to produce a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. libretexts.org The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the bromine atom and the trifluoroacetoxy group. Data for related compounds, such as those with a 2-bromophenyl group, show aromatic protons in this characteristic range. sorbonne-universite.fr The integration of this multiplet would correspond to four protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis, Including Theoretical Predictions

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu For this compound, eight distinct signals are expected.

The aromatic region will display six signals for the carbons of the benzene ring. The carbon atom bonded to the bromine (C-Br) will be influenced by the heavy atom effect, and its chemical shift can be predicted. The carbon atom bonded to the oxygen of the ester group (C-O) will be significantly deshielded and appear downfield. The remaining four aromatic carbons will have shifts typical for a substituted benzene ring. researchgate.net

The trifluoroacetate moiety gives rise to two highly characteristic signals. The carbonyl carbon (C=O) is expected to be significantly downfield (typically >160 ppm) and may appear as a quartet due to spin-spin coupling with the three adjacent fluorine atoms (²JCF). The trifluoromethyl carbon (CF₃) will also be a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF) and will appear in a characteristic downfield region. researchgate.net

Modern computational chemistry allows for the theoretical prediction of ¹³C NMR chemical shifts using methods like Density Functional Theory (DFT). rsc.org These calculations can accurately model the electronic environment of each nucleus and predict chemical shifts. researchgate.net For complex structures, especially those involving heavy atoms like bromine or organometallics, relativistic effects may need to be considered for high accuracy. mdpi.com Comparing theoretically predicted spectra with experimental data is a powerful method for confirming structural assignments and resolving ambiguities. researchgate.netchemistryviews.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic (4H) | 7.0 - 8.0 | Multiplet | Complex pattern due to ortho-substitution. |

| ¹³C | Aromatic (C-Br) | ~115 - 125 | Singlet | Shift influenced by bromine. |

| ¹³C | Aromatic (C-O) | ~145 - 155 | Singlet | Deshielded by ester oxygen. |

| ¹³C | Aromatic (4 CH) | ~120 - 140 | Singlets | Four distinct signals for the aromatic CH carbons. |

| ¹³C | Carbonyl (C=O) | ~155 - 165 | Quartet (q) | Coupled to ³F atoms (²JCF). |

| ¹³C | Trifluoromethyl (CF₃) | ~110 - 120 | Quartet (q) | Coupled to ³F atoms (¹JCF). |

Electronic Spectroscopy: UV-Vis Absorption and Photoluminescence

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light, providing insights into its electronic structure and photophysical properties. shimadzu.com

Analysis of Optical Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring. shimadzu.com These transitions typically occur in the UV region. The addition of substituents like the bromo and trifluoroacetoxy groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity compared to unsubstituted benzene. shimadzu.com Studies on related 2-bromophenyl derivatives show absorption in the UV region. kyoto-u.ac.jpbeilstein-journals.org

Solvatofluorochromic Properties and Environmental Sensitivity

Solvatofluorochromism is the phenomenon where a substance's fluorescence emission spectrum changes with the polarity of the solvent. rsc.org This property is often observed in "push-pull" molecules that possess an intramolecular charge transfer (ICT) character in their excited state. nih.gov An increase in solvent polarity can stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. bookpi.orgresearchgate.net

While this compound itself is not a classic push-pull system, the concept is relevant for designing environmentally sensitive probes. The trifluoroacetate group is a strong electron-withdrawing group, and when combined with suitable electron-donating groups on an aromatic system, it can lead to compounds with significant solvatofluorochromic properties. icp2025.de For instance, various pyrimidine (B1678525) and thiazolothiazole derivatives exhibit strong solvatochromism, where their emission color changes dramatically in solvents of different polarities. nih.govresearchgate.netarabjchem.org This sensitivity makes such compounds useful as fluorescent probes for studying local environments, such as in biological systems or for detecting solvent vapors. rsc.orgrsc.org The study of how solvent polarity affects the photophysical properties of a molecule provides critical information on the nature of its excited state. bookpi.orgnih.gov

Correlation of Electronic Transitions with Molecular Structure and Charge Transfer Characteristics

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) spectrum are primarily dictated by the electronic transitions within the substituted benzene ring. The phenyl ring acts as a chromophore, a part of the molecule responsible for its color by absorbing light. uomustansiriyah.edu.iq The electronic transitions in such organic molecules typically involve the excitation of electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy antibonding orbitals (π* and σ*). uomustansiriyah.edu.iq

For this compound, the key transitions are of the π → π* type, associated with the aromatic system. The presence of substituents—the bromine atom and the trifluoroacetate group—significantly modulates these transitions. Both groups are electron-withdrawing and can influence the energy levels of the molecular orbitals. This can lead to shifts in the absorption maxima (λmax) and changes in absorption intensity compared to unsubstituted benzene.

The interaction between the electron-rich phenyl ring and the electron-withdrawing ester group can induce intramolecular charge transfer (ICT) characteristics. jetir.org Upon absorption of a photon, there can be a redistribution of electron density, effectively a partial transfer of charge from the phenyl ring (donor) to the trifluoroacetate moiety (acceptor). jetir.org This charge transfer nature can be further investigated using computational methods and solvatochromism studies, where the absorption spectrum is measured in solvents of varying polarity.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region | Influence of Substituents |

| π → π | π orbital of the aromatic ring to a π antibonding orbital. | Phenyl Ring | Ultraviolet (UV) | The bromine and trifluoroacetate groups can shift the absorption wavelength (bathochromic or hypsochromic shift) and intensity. |

| n → σ | Non-bonding (lone pair) electrons on the oxygen or bromine atoms to a σ antibonding orbital. | C-O, C-Br bonds | Far UV | These transitions are typically observed at shorter wavelengths and may overlap with more intense π → π* transitions. uomustansiriyah.edu.iq |

| Intramolecular Charge Transfer (ICT) | HOMO localized on the phenyl ring to LUMO localized on the trifluoroacetate group. | Entire Molecule | UV-Visible | Leads to a broad absorption band sensitive to solvent polarity. |

X-ray Diffraction (XRD) for Definitive Crystalline Structure Analysis

X-ray Diffraction (XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline solid state. uol.de The method involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern of scattered rays. youtube.com The angles and intensities of the diffracted beams provide detailed information about the crystal lattice and the precise position of each atom within the unit cell, allowing for the calculation of bond lengths, bond angles, and torsional angles. uol.de

Single-Crystal X-ray Diffraction for Molecular Conformation and Solid-State Packing Properties

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure, revealing crucial details about molecular conformation and intermolecular packing. youtube.com While the specific crystal structure for this compound is not publicly documented, insights can be drawn from the analysis of structurally related molecules. uky.edursc.org

Molecular Conformation: The conformation of this compound is expected to be non-planar. Significant steric hindrance likely exists between the bulky bromine atom at the ortho position and the adjacent trifluoroacetate group. This would force the ester group to rotate out of the plane of the phenyl ring to minimize steric strain. Computational modeling could predict the most stable dihedral angle between the plane of the aromatic ring and the ester functional group. acs.org

Solid-State Packing: The arrangement of molecules in the crystal lattice is governed by a balance of intermolecular forces. In the case of this compound, several interactions are expected to direct the solid-state packing:

π-π Stacking: Aromatic rings may pack in a parallel or offset fashion, though this could be hindered by the bulky substituents.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the oxygen or fluorine atoms of the trifluoroacetate group as acceptors are likely to be present, forming a network of interactions that stabilize the crystal structure. mdpi.com

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.

The interplay of these forces determines the final crystal packing, influencing physical properties such as melting point and solubility. rsc.org The presence of different stable packing arrangements can lead to polymorphism, where the same compound exists in multiple crystalline forms. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural details based on the fragmentation patterns of the molecule. udel.edu

For this compound (C₈H₄BrF₃O₂), the calculated monoisotopic molecular weight is approximately 268.93 g/mol . A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uk This results in two molecular ion peaks, [M]⁺• and [M+2]⁺•, separated by 2 m/z units and having a relative intensity ratio of roughly 1:1. chemguide.co.uk

Under electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion) which then undergoes fragmentation. The fragmentation pattern is predictable and characteristic of the compound's structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description of Fragment |

| 269/271 | [C₈H₄BrF₃O₂]⁺• | Molecular ion peak ([M]⁺• and [M+2]⁺•) showing the characteristic 1:1 bromine isotope pattern. |

| 183/185 | [C₇H₄BrO]⁺ | Formed by the loss of a trifluoromethyl radical (•CF₃) and carbon monoxide (CO), or via cleavage of the C-O bond followed by rearrangement. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from the cleavage of the ester bond and loss of the trifluoroacetate group. This is often a prominent fragment for bromophenyl compounds. researchgate.net |

| 113 | [C₂F₃O₂]⁺ | Trifluoroacetate cation, although less likely to be observed as a stable positive ion. |

| 95 | [C₅H₄O]⁺ | Loss of bromine from the [C₆H₄BrO]⁺ fragment. |

| 76 | [C₆H₄]⁺ | Benzyne radical cation, formed by the loss of bromine from the bromophenyl cation. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a characteristic fragment for trifluoromethyl-containing compounds. |

Advanced Chromatographic Techniques with Trifluoroacetate Modifiers

While this compound itself is analyzed via chromatography, the trifluoroacetate moiety is chemically related to a crucial class of reagents used in modern analytical separations: trifluoroacetate modifiers, most notably Trifluoroacetic Acid (TFA).

In reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is widely used as a mobile phase additive, typically at low concentrations (e.g., 0.1%). sigmaaldrich.com Its primary function is to act as an ion-pairing agent. nih.gov It pairs with basic functional groups on analytes, such as amines, neutralizing their charge. This minimizes undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks and improved chromatographic resolution. sigmaaldrich.com

However, the use of TFA presents a significant challenge when HPLC is coupled with mass spectrometry (LC-MS). TFA is a strong acid and a strong ion-pairing agent that can cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. nih.gov It reduces the signal intensity of the analyte by forming neutral ion pairs in the gas phase and by increasing the surface tension of the ESI droplets, which hinders efficient solvent evaporation and ion formation. nih.gov

To balance chromatographic performance with MS sensitivity, analysts often face a trade-off. Alternatives to TFA are frequently employed:

Formic Acid (FA): A common choice for LC-MS as it provides good ionization efficiency and minimal signal suppression. sigmaaldrich.com However, it is a weaker acid and less effective ion-pairing agent than TFA, which can lead to broader peaks and poorer chromatography for some compounds. waters.com

Difluoroacetic Acid (DFA): This modifier has emerged as a compromise, offering better chromatographic performance than formic acid and significantly less ion suppression than trifluoroacetic acid. waters.com

The choice of modifier is therefore critical and must be optimized based on the specific analytes and the goals of the analysis—whether to prioritize chromatographic separation or mass spectrometric sensitivity.

Table 3: Comparison of Common Mobile Phase Modifiers in LC-MS

| Modifier | Typical Concentration | Chromatographic Performance (Peak Shape) | MS Signal Suppression | Primary Application |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent | Severe | LC-UV applications where MS detection is not needed. sigmaaldrich.com |

| Formic Acid (FA) | 0.1% | Moderate to Good | Minimal | Standard for general LC-MS due to high MS compatibility. sigmaaldrich.com |

| Difluoroacetic Acid (DFA) | 0.1% | Good to Excellent | Moderate | A balance between good chromatography and acceptable MS sensitivity. waters.com |

Applications in Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates and Building Blocks

2-Bromophenyl trifluoroacetate (B77799) is a prime example of a versatile building block in organic synthesis. chemscene.com Its bifunctional nature, possessing both a halogen atom ready for cross-coupling and a modifiable ester group, allows for sequential and diverse chemical transformations, enabling the construction of complex molecules from a relatively simple starting material.

The regioselective functionalization of carbon-hydrogen (C-H) bonds is a formidable challenge in organic synthesis. While ortho-selective C-H activation is often guided by proximal directing groups, achieving meta-selectivity requires more sophisticated strategies. Recent advancements have utilized tailored ligands or secondary interactions to direct catalysts to the meta position of aromatic rings. nih.gov

For aromatic compounds like phenols, which are the direct precursors to phenyl trifluoroacetates, iridium-catalyzed C-H borylation can be directed to the meta-position. nih.govrsc.org The ester functionality, such as the trifluoroacetate group in 2-Bromophenyl trifluoroacetate, can act as a directing group. It engages in secondary interactions with a ligand-catalyst complex, sterically or electronically favoring the activation of the C-H bond at the meta position relative to the ester. nih.govrsc.org This strategy provides a pathway to synthesize 1,3-disubstituted aromatic compounds, which are challenging to obtain through classical electrophilic substitution reactions. The resulting borylated intermediates are highly valuable, as the boronic ester group can be converted into a wide array of other functional groups. researchgate.net

Table 1: Regioselectivity in Directed C-H Borylation

| Directing Group Type | Typical Selectivity | Catalyst System Example | Reference |

|---|---|---|---|

| Carbonyl (e.g., Ester) | meta | Iridium with bipyridine-urea ligand | nih.gov |

| Hydroxyl (Phenol) | meta | Iridium with pivalic acid promoter | rsc.org |

| Silyl Ether | ortho | Iridium with phosphine (B1218219) ligand | rsc.org |

| MIDA Boronate | meta | Palladium(II) acetate (B1210297) | rsc.org |

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry and materials science, often enhancing properties like metabolic stability and lipophilicity. beilstein-journals.org Trifluoroacetate esters and salts have emerged as inexpensive and convenient sources for generating the CF3 group. beilstein-journals.orgresearchgate.net In a key process, copper or palladium catalysts facilitate a decarboxylative trifluoromethylation.

In this reaction, the trifluoroacetate moiety of a compound like this compound can react with a copper(I) salt. This is proposed to proceed through the formation of a copper(I) trifluoroacetate intermediate, which then undergoes decarboxylation to generate a reactive "CuCF3" species. beilstein-journals.orgnih.gov This species can then trifluoromethylate various substrates. Alternatively, in palladium catalysis, oxidative addition of a phenyl trifluoroacetate to a Pd(0) complex can lead to a palladium(II) intermediate that, upon further reaction, liberates a trifluoromethyl ketone. elsevierpure.com The presence of the bromine atom on the phenyl ring of this compound provides an additional reactive site, allowing it to serve as a dual-purpose reagent for introducing both a CF3 group and a functionalizable aryl bromide scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of green chemistry due to their high atom economy and operational simplicity. The design of MCRs often relies on substrates with diverse functional groups that can participate in cascade or domino reactions.

This compound is a suitable candidate for MCRs due to its distinct reactive sites. The bromo-aryl moiety can participate in transition-metal-catalyzed MCRs, while the trifluoroacetate group can be tolerated or involved under specific conditions. For instance, cascade reactions such as the Grob-Ugi MCR have been shown to proceed with substrates bearing electron-withdrawing groups, including bromo and trifluoromethyl substituents on an aromatic ring. acs.org Furthermore, copper(II) triflate, a related compound, is known to be an effective catalyst for various MCRs, highlighting the compatibility of the trifluoroacetate counter-ion in such transformations. nih.gov This suggests that this compound could be integrated into one-pot syntheses to rapidly generate molecular complexity, leading to novel heterocyclic or peptoid structures.

The dual functionality of this compound makes it a strategic starting material for constructing a variety of important heterocyclic cores.

Thieno[2,3-d]pyrimidines: This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules. rsc.orgresearchgate.net The synthesis often involves building the pyrimidine (B1678525) ring onto a pre-functionalized thiophene (B33073). nih.govscielo.brscielo.br The 2-bromophenyl group from this compound can be introduced onto the thiophene core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), followed by cyclization to form the final thieno[2,3-d]pyrimidine (B153573) system.

Pyridines: Substituted pyridines are fundamental building blocks in pharmaceuticals and agrochemicals. Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful method for their synthesis. Bromo-aryl compounds, such as p-bromobenzonitrile, have been successfully used as substrates in cobalt-catalyzed cycloadditions to create highly substituted, trifluoromethylated pyridines. nih.gov By analogy, this compound could serve as the aryl component in similar cycloaddition or cross-coupling strategies to access functionalized pyridine (B92270) derivatives. The bromo-substituent provides a handle for such catalytic processes. chemicalbook.com

Indoles: The indole (B1671886) nucleus is one of the most ubiquitous heterocycles in nature and drug discovery. nih.gov The Fischer indole synthesis, a classic method, relies on the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov this compound can be readily converted into the required 2-bromophenylhydrazine (B91577) precursor. Alternatively, modern palladium-catalyzed methods, such as the Larock indole synthesis, can utilize the C-Br bond for intramolecular cyclization with an appropriately positioned alkyne or alkene substituent. clockss.org The trifluoroacetate group can also play a role; triflic acid and related reagents are known to promote cyclizations and rearrangements in indole chemistry. nih.govrsc.org

Catalytic Systems and Ligand Design in Fine Chemical Synthesis

Beyond its role as a structural building block, this compound is relevant to the development and application of catalytic systems, where either the substrate itself or its constituent parts (trifluoroacetate anion, bromophenyl group) influence the reaction.

Both palladium and copper are workhorse metals in synthetic chemistry, particularly for forming carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for a wide range of these transformations.

Palladium-Based Catalysis: The carbon-bromine bond of this compound is a classic reactive handle for numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comnih.gov This allows for the straightforward introduction of aryl, alkyl, alkynyl, or amino groups at the 2-position of the phenyl ring. Concurrently, the trifluoroacetate part of the molecule is also reactive. Aryl triflates (and by extension, trifluoroacetates) are effective coupling partners themselves, sometimes showing different reactivity profiles than aryl halides. researchgate.net Palladium(II) trifluoroacetate is recognized as a highly efficient catalyst, occasionally superior to palladium(II) acetate in coupling reactions. tcichemicals.com Fundamental studies have shown that phenyl trifluoroacetate can undergo oxidative addition to Pd(0) complexes, forming intermediates that can lead to trifluoromethyl ketones, demonstrating the direct catalytic relevance of the trifluoroacetate group. elsevierpure.com

Copper-Based Catalysis: Copper catalysis is particularly relevant for trifluoromethylation reactions using trifluoroacetate sources. researchgate.netnih.gov As previously mentioned, copper salts can mediate the decarboxylative transfer of a CF3 group from the trifluoroacetate moiety to other molecules. beilstein-journals.org Additionally, the aryl bromide component is a suitable substrate for copper-catalyzed reactions, such as the Ullmann condensation for forming diaryl ethers or the copper-catalyzed fluorination of aryl halides. rsc.org This dual reactivity makes this compound a substrate of interest for developing novel copper-catalyzed one-pot or sequential reactions.

Table 2: Examples of Catalytic Transformations Involving Aryl Bromides and Trifluoroacetates

| Reaction Type | Metal Catalyst | Substrate Moiety | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium | C-Br | Biaryls, Styrenes, etc. | mdpi.comresearchgate.net |

| Decarboxylative Trifluoromethylation | Copper | -O-C(O)CF3 | Trifluoromethylated Arenes | beilstein-journals.orgresearchgate.net |

| Cross-Coupling | Palladium | -O-C(O)CF3 | Trifluoromethyl Ketones | elsevierpure.com |

| Fluorination | Copper | C-Br | Aryl Fluorides | rsc.org |

| C-H Arylation | Palladium | C-H (of another arene) | Biaryls | researchgate.net |

Development of Ionic Liquid Catalysts for Green Chemistry Processes

There is no available research demonstrating the use of this compound in the development or application of ionic liquid catalysts for green chemistry. While ionic liquids are a significant area of research in sustainable chemistry for their potential as recyclable solvents and catalysts, the role of this compound as a precursor, component, or catalyst in these systems is not described in the scientific literature.

Advanced Materials and Optical Applications Research

There is no documented research linking this compound to the development of environmentally sensitive fluorophores. The design and synthesis of such fluorescent probes for sensing applications is an active field, but this specific compound has not been identified as a building block, precursor, or final product in these studies.

No investigations into the non-linear optical (NLO) properties of this compound have been reported. The search for new organic and inorganic materials with high NLO coefficients for applications in photonics and optoelectronics is ongoing, but this compound has not been a subject of this research based on available data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromophenyl trifluoroacetate, and how can purity be optimized?

- Methodology :

- Esterification : React 2-bromophenol with trifluoroacetic anhydride under anhydrous conditions. Use a catalytic acid (e.g., H₂SO₄) in dichloromethane at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis (compare with literature values if available) .

Q. How can trifluoroacetate counterions be quantified in synthesized this compound?

- Analytical Approach :

- Ion Chromatography (IC) : Use a suppressed conductivity detector with an AS11-HC column. Elute with 20–40 mM KOH gradient. Calibrate using sodium trifluoroacetate standards (detection limit: ~0.2 ppb) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode, monitoring m/z 113 (CF₃COO⁻). Calibrate with sodium trifluoroacetate cluster ions for accurate quantification .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions (temperature, solvent, pH)?

- Experimental Design :

- Thermal Stability : Conduct accelerated degradation studies at 25°C, 40°C, and 60°C over 30 days. Analyze via HPLC-UV (220 nm) for decomposition products (e.g., free 2-bromophenol).

- Solvent Effects : Compare stability in DMSO, acetonitrile, and aqueous buffers (pH 3–9). Use LC-MS to identify hydrolysis byproducts (e.g., trifluoroacetic acid). Reference ethyl trifluoroacetate’s hydrolysis kinetics as a model .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoroacetate derivatives?

- Case Study :

- Batch Variability : Test multiple synthesis batches for purity (≥98% by HPLC) and counterion content (IC).

- Biological Assays : Use PAR4 antagonist tcY-NH₂ (trifluoroacetate salt) as a control to differentiate compound-specific effects from counterion interference .

Q. How can environmental persistence of trifluoroacetate (TFA) from this compound degradation be assessed?

- Environmental Analysis :

- Sample Preparation : Extract TFA from aqueous matrices (e.g., lab wastewater) using solid-phase extraction (SAX cartridges).

- Quantification : Apply IC with preconcentration to achieve 0.5 ppb LOQ. Compare with TFA trends in surface waters (e.g., 20-year longitudinal data from Northern California) .

Methodological Challenges

Q. What techniques characterize the electronic effects of the 2-bromophenyl group on trifluoroacetate reactivity?

- Spectroscopic and Computational Methods :

- NMR Analysis : Compare NMR shifts in this compound vs. analogs (e.g., 4-bromophenyl) to assess electron-withdrawing effects.

- DFT Calculations : Model charge distribution at the ester carbonyl group using Gaussian09 (B3LYP/6-31G* basis set). Correlate with experimental hydrolysis rates .

Q. How to mitigate interference from trifluoroacetate counterions in biological assays?

- Protocol Optimization :

- Counterion Exchange : Convert to hydrochloride salts via ion-exchange resin (e.g., Amberlite IRA-400). Confirm via IC and NMR.

- Control Experiments : Include trifluoroacetic acid at equivalent concentrations to isolate counterion effects, as demonstrated in autocamtide-2 studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.